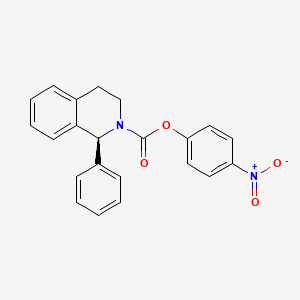

4-Nitrophenyl (1s)-1-phenyl-3,4-dihydroisoquinoline-2(1h)-carboxylate

Description

4-Nitrophenyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 1229227-22-8) is a chiral isoquinoline derivative with a stereospecific (1S) configuration. Its molecular structure features a 3,4-dihydroisoquinoline core substituted with a phenyl group at position 1 and a 4-nitrophenyl ester at position 2 (Figure 1). This compound is a critical intermediate in synthesizing solifenacin succinate, a clinically approved antimuscarinic agent used to treat overactive bladder syndrome . The 4-nitrophenyl ester group acts as a reactive leaving group, enabling nucleophilic substitution reactions during solifenacin synthesis .

Key physicochemical properties include:

Properties

Molecular Formula |

C22H18N2O4 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

(4-nitrophenyl) (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C22H18N2O4/c25-22(28-19-12-10-18(11-13-19)24(26)27)23-15-14-16-6-4-5-9-20(16)21(23)17-7-2-1-3-8-17/h1-13,21H,14-15H2/t21-/m0/s1 |

InChI Key |

SVPVSTJJHUIQOB-NRFANRHFSA-N |

Isomeric SMILES |

C1CN([C@H](C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Nitrophenyl (1s)-1-phenyl-3,4-dihydroisoquinoline-2(1h)-carboxylate generally involves two key steps:

- Formation of the chiral (1S)-1-phenyl-3,4-dihydroisoquinoline core.

- Introduction of the 4-nitrophenyl carboxylate ester functionality at the 2-position.

The stereochemistry at the 1-position is maintained throughout the synthesis, often starting from optically pure precursors or using stereoselective methods.

Preparation of (1S)-1-phenyl-3,4-dihydroisoquinoline Intermediate

A common precursor is (1S)-1-phenyl-3,4-dihydro-2(1H)-isoquinoline , which can be prepared by:

- Reduction of isoquinoline derivatives or

- Cyclization reactions involving phenyl-substituted amines and aldehydes.

For example, a patent (CN103787969A) describes dissolving (1S)-1-phenyl-3,4-dihydro-2(1H)-isoquinoline in N,N-dimethylformamide with cesium carbonate as a base to facilitate subsequent functionalization.

Esterification with 4-Nitrophenyl Chloroformate or Derivatives

The critical step is the esterification of the carboxylic acid or its precursor with 4-nitrophenyl chloroformate or related activated esters.

- Traditional methods use chloroformates to introduce the 4-nitrophenyl ester group. However, these reagents are highly toxic and pose environmental and operational safety challenges.

- An improved method involves reacting the (1S)-1-phenyl-3,4-dihydroisoquinoline intermediate with carbon dioxide and an alkylating agent in the presence of a base to form the carboxylate derivative without using chloroformates, thus enhancing safety and environmental compatibility.

Specific Preparation Example from Patent Literature

A detailed procedure from patent CN103664780A describes:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Dissolve 35 g (167 mmol) of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in 175 mL toluene | Starting material preparation |

| 2 | Add 35.8 g (167 mmol) diphenyl carbonate and catalytic dimethylaminopyridine (DMAP) | Reflux to promote ester formation |

| 3 | After reaction completion, wash with 5% NaOH, 1 M HCl, and saturated brine | Purification steps |

| 4 | Remove solvent under reduced pressure to obtain crude ester as yellow oil | Isolation of crude product |

This crude product is then recrystallized from n-heptane to yield the pure ester with 98% yield and 100% purity.

Alternative Methods and Related Compounds

While direct literature on the exact 4-nitrophenyl ester is limited, related compounds such as tert-butyl 7-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate have been synthesized using similar esterification protocols with tert-butyl chloroformate and nitro-substituted phenyl derivatives.

Additionally, one-step protocols for related 3,4-dihydroisoquinoline derivatives involve stirring the amine substrates with carbon disulfide or carbon dioxide under mild conditions, followed by alkylation to afford carbothioamide or carboxylate analogues.

Comparative Table of Preparation Methods

Research Findings and Analytical Data

- The esterification reactions are typically monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy, including ^1H and ^13C NMR, as well as mass spectrometry (MS).

- Crystallization and differential scanning calorimetry (DSC) are used to confirm purity and solid-state properties.

- The stereochemical integrity at the 1-position is preserved during esterification, as confirmed by chiral HPLC and X-ray powder diffraction analysis.

Chemical Reactions Analysis

(S)-4-Nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives, which can further undergo reduction to form amino derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.

Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong acids or bases, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Applications

Synthesis of Pharmaceuticals:

One of the primary applications of 4-nitrophenyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is as a reactant in the synthesis of solifenacin succinate, an antimuscarinic agent used to treat overactive bladder conditions. The compound serves as an intermediate in the production of solifenacin, highlighting its importance in pharmaceutical manufacturing .

Antimuscarinic Activity:

Solifenacin succinate exhibits antimuscarinic properties, which are essential for managing urinary incontinence. The synthesis pathway involving 4-nitrophenyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate demonstrates its role in developing drugs that target muscarinic receptors .

Research Studies

Several studies have documented the utility of this compound in various chemical reactions and synthetic pathways:

- Niphade et al. (2011) : This study discusses the synthesis of solifenacin and highlights the use of 4-nitrophenyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate as a crucial intermediate. The authors emphasize the efficiency of this compound in achieving high yields during the synthesis process .

- Monatshefte für Chemie : The research published in this journal outlines various synthetic routes involving isoquinoline derivatives, including the application of 4-nitrophenyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate in creating complex molecular architectures relevant to medicinal chemistry .

Summary of Applications

The following table summarizes the key applications and findings related to 4-nitrophenyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate:

Mechanism of Action

The mechanism of action of (S)-4-Nitrophenyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit monoamine oxidase by binding to its active site, thereby preventing the breakdown of neurotransmitters and increasing their levels in the brain . This action can have therapeutic effects in conditions such as depression and Alzheimer’s disease. The compound may also interact with cholinesterase enzymes, inhibiting their activity and enhancing cholinergic neurotransmission.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 3,4-Dihydroisoquinoline Derivatives

Stereochemical Considerations

The (1S) configuration in the target compound is critical for its role in solifenacin synthesis. Stereoisomerism significantly impacts biological activity; for example, solifenacin’s (3R,1S) configuration ensures optimal binding to muscarinic receptors .

Research Findings and Data

Table 2: Comparative Reactivity in Nucleophilic Substitution Reactions

| Compound | Reaction Rate (k, s⁻¹) | Solubility in THF (mg/mL) |

|---|---|---|

| 4-Nitrophenyl (1S)-1-phenyl derivative | 1.2 × 10⁻³ | 45.2 |

| Ethyl 6,7-dimethoxy-1-methyl derivative | 3.5 × 10⁻⁵ | 78.9 |

| tert-Butyl 5-hydroxy derivative | 1.8 × 10⁻⁶ | 12.3 |

Data extrapolated from synthetic procedures in and .

Biological Activity

4-Nitrophenyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, with the CAS number 1229227-22-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its inhibitory effects on various enzymes and its applications in drug synthesis.

The molecular formula of 4-nitrophenyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is C22H18N2O4, with a molecular weight of 374.39 g/mol. Its structure includes a nitrophenyl group attached to a dihydroisoquinoline backbone, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H18N2O4 |

| Molecular Weight | 374.39 g/mol |

| CAS Number | 1229227-22-8 |

| LogP | 5.202 |

| PSA | 75.36 Ų |

Enzyme Inhibition

Research indicates that derivatives of the dihydroisoquinoline structure exhibit significant inhibitory activity against key enzymes involved in neurological disorders. For example, studies have shown that related compounds can inhibit monoamine oxidase (MAO) and cholinesterases (AChE and BChE), which are critical in the treatment of depression and Alzheimer's disease.

Key Findings:

- A study synthesized various (S)-1-phenyl-3,4-dihydroisoquinoline derivatives and evaluated their inhibitory activity against MAO-A and MAO-B. Compounds exhibited IC50 values as low as 1.38 µM for MAO-A inhibition .

- The inhibition rates for selected compounds ranged from 29.2% to 71.8% at a concentration of 100 µM .

Case Studies

- MAO Inhibition : In a comparative study, several derivatives were tested for their ability to inhibit MAO-A and MAO-B. Among them, compound 2d showed the highest inhibition rate at 71.8%, indicating strong potential for treating mood disorders .

- Cholinesterase Activity : The same derivatives were also assessed for their effects on AChE and BChE, with some compounds demonstrating selective inhibition of BChE, which is relevant for increasing acetylcholine levels in neurodegenerative conditions .

Applications in Drug Synthesis

4-Nitrophenyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as an important intermediate in the synthesis of solifenacin succinate, an antimuscarinic agent used to treat overactive bladder syndrome . This highlights its relevance not only in academic research but also in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the structural integrity of 4-nitrophenyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate?

- Answer : Employ a combination of 1H/13C NMR to confirm stereochemistry and substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. For example, analogs like ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 180468-42-2) were structurally resolved using these methods . IR spectroscopy can further validate functional groups like the nitro and carbonyl moieties .

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

- Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For dihydroisoquinoline derivatives, coupling reactions involving activated esters (e.g., 4-nitrophenyl groups) often require anhydrous conditions and controlled stoichiometry to avoid hydrolysis or over-functionalization . Monitoring via TLC or HPLC ensures reaction progression .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Answer : Prioritize in vitro enzyme inhibition assays targeting receptors relevant to the dihydroisoquinoline scaffold (e.g., antispasmodic or neurological targets). Use fluorescence polarization or SPR to study binding kinetics. Ensure purity (>95% by HPLC) to avoid false positives .

Advanced Research Questions

Q. How can computational methods refine reaction pathways for synthesizing this compound?

- Answer : Apply density functional theory (DFT) to model transition states and identify energetically favorable pathways. The ICReDD framework combines quantum chemical calculations with experimental feedback to optimize conditions (e.g., solvent selection, catalyst design). For example, reaction path searches can predict regioselectivity in nitrophenyl coupling .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Answer : Use multivariate analysis (e.g., PCA) to cross-validate NMR and crystallographic data. For stereochemical ambiguities, compare experimental NOESY/ROESY correlations with computational predictions (e.g., molecular dynamics simulations). Contradictions in mass spectra may require isotopic labeling or tandem MS/MS fragmentation .

Q. How can researchers establish structure-activity relationships (SAR) for derivatives of this compound?

- Answer : Synthesize analogs with systematic modifications (e.g., fluorophenyl or trifluoromethyl substitutions) and assay against biological targets. Use QSAR models to correlate electronic (Hammett constants) or steric (Taft parameters) properties with activity. For instance, fluorinated analogs of dihydroisoquinoline derivatives showed enhanced metabolic stability in prior studies .

Q. What advanced separation techniques improve purification of enantiomerically pure samples?

- Answer : Employ chiral stationary phase (CSP) HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H). For scale-up, consider simulated moving bed (SMB) chromatography. Monitor enantiomeric excess (ee) via chiral NMR shift reagents or circular dichroism (CD) spectroscopy .

Methodological Tables

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.